(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with an aminopyridine moiety and a tert-butyl carbamate group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction. This step often involves the use of 3-bromo-4-aminopyridine as a starting material.
Carbamate Formation: The final step involves the protection of the amine group with a tert-butyl carbamate group. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The aminopyridine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study the function of specific proteins and pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the carbamate group can enhance the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
N-tert-Butoxycarbonyl-3-aminopyridine: A simpler analog with similar functional groups but lacking the piperidine ring.
4-Aminopyridine: A related compound used in the treatment of multiple sclerosis.
Uniqueness
(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate is unique due to its combination of a piperidine ring and an aminopyridine moiety, which confer specific biological activities and chemical properties. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)13-6-7-17-9-12(13)16/h6-7,9,11H,4-5,8,10,16H2,1-3H3,(H,18,20)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLWVTWKNLOFBM-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731543 | |
Record name | tert-Butyl [(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023298-99-8 | |
Record name | tert-Butyl [(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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